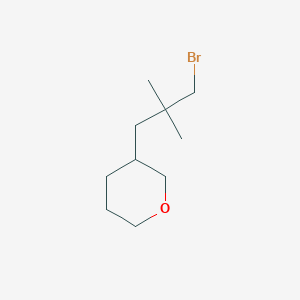
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala
Overview
Description
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala is a pentapeptide composed of five amino acids, including three D-type amino acids. It is a crucial component of the peptidoglycan precursor UDPMurNAc-l-Ala-gamma-D-Glu-l-Lys (Gly) (5)-D-Ala-D-Ala. This compound plays a significant role in the biosynthesis, degradation, and function of peptidoglycan, which is an essential component of bacterial cell walls .
Mechanism of Action
Target of Action
The primary target of the compound, also known as Ala-D-gamma-Glu-Lys-D-Ala-D-Ala, is the peptidoglycan layer of bacterial cell walls . This layer is essential for maintaining the structural integrity of bacterial cells and for their survival .
Mode of Action
The compound interacts with its target by integrating into the peptidoglycan layer of the bacterial cell wall . It forms part of the peptide stem in peptidoglycan biosynthesis, degradation, and function . This interaction results in changes to the structure and function of the peptidoglycan layer, which can affect the viability of the bacterial cells .
Biochemical Pathways
The compound is involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls . It forms the pentapeptide tail of the peptidoglycan precursor UDPMurNAc-l-Ala-γ-d-Glu-l-Lys (Gly) (5)-d-Ala-d-Ala . This process affects various biochemical pathways, including those involved in cell wall synthesis and bacterial growth .
Pharmacokinetics
Given its role in bacterial cell wall synthesis, it is likely that the compound is rapidly absorbed and distributed within bacterial cells, where it is metabolized and incorporated into the peptidoglycan layer .
Result of Action
The integration of the compound into the peptidoglycan layer can result in changes to the structure and function of the bacterial cell wall . These changes can affect the viability of the bacterial cells, potentially leading to their death .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other compounds or substances in the environment can affect the compound’s efficacy and stability . Additionally, the compound’s action can be influenced by the specific characteristics of the bacterial cells it targets, such as their growth rate and the composition of their cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-D-gamma-Glu-Lys-D-Ala-D-Ala typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to a resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the peptide.
Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can yield free thiol groups .
Scientific Research Applications
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala has numerous scientific research applications, including:
Chemistry: It is used to study the role of peptide stems in peptidoglycan biosynthesis and degradation.
Biology: The compound serves as an antigenic peptide determinant in studies of glycopeptide antibiotics.
Medicine: It is utilized in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Industry: The peptide is employed in the development of novel antibiotics and antibacterial agents
Comparison with Similar Compounds
Similar Compounds
D-Ala-D-Ala: A dipeptide that also serves as a substrate for transpeptidase enzymes.
N-Acetylmuramyl-L-alanyl-D-isoglutamine: Another peptidoglycan precursor involved in bacterial cell wall synthesis.
meso-2,6-Diaminopimelic acid: A component of peptidoglycan in certain bacteria
Uniqueness
Ala-D-gamma-Glu-Lys-D-Ala-D-Ala is unique due to its specific sequence and structure, which includes three D-type amino acids. This unique composition allows it to play a critical role in peptidoglycan biosynthesis and its interaction with glycopeptide antibiotics .
Properties
IUPAC Name |
(2R)-5-[[(2S)-6-amino-1-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N6O8/c1-10(22)16(28)26-14(20(33)34)7-8-15(27)25-13(6-4-5-9-21)18(30)23-11(2)17(29)24-12(3)19(31)32/h10-14H,4-9,21-22H2,1-3H3,(H,23,30)(H,24,29)(H,25,27)(H,26,28)(H,31,32)(H,33,34)/t10-,11+,12+,13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIBYIIODNXVSL-MQLXINIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}propanenitrile](/img/structure/B1485316.png)
![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)

![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485323.png)
![3-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1485326.png)
![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine dihydrochloride](/img/structure/B1485328.png)
![{[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485331.png)
![4-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485332.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485333.png)
![(2E)-3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485334.png)
![(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485335.png)
![3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485336.png)
amine hydrochloride](/img/structure/B1485337.png)

